molecular formula C27H30ClN3O6S2 B299199 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No. B299199
M. Wt: 592.1 g/mol
InChI Key: NLQCVPPCZZHTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide, also known as CEPA, is a chemical compound that has been synthesized for its potential use in scientific research. CEPA is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological pathways.

Mechanism of Action

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a small molecule inhibitor that works by binding to specific proteins and blocking their activity. Specifically, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been shown to inhibit the activity of the p38 MAPK pathway and the renin-angiotensin system. By inhibiting these pathways, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has the potential to modulate various physiological and biochemical processes.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In studies investigating the role of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide in cancer, it has been shown to inhibit cell proliferation and induce cell death. 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In cardiovascular disease, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been shown to improve cardiac function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide in lab experiments is its specificity. 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a small molecule inhibitor that can be used to selectively target specific pathways. This allows researchers to investigate the role of specific pathways in disease states. However, one limitation of using 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is its potential off-target effects. 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide may inhibit other pathways that are not intended to be targeted, which can lead to unintended consequences.

Future Directions

There are several future directions for research involving 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide. One area of research is investigating the role of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide in other disease states, such as neurodegenerative diseases. 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has also been shown to have potential applications in the field of regenerative medicine. Additionally, there is potential for the development of new 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide analogs that may have improved efficacy and specificity.
In conclusion, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a small molecule inhibitor that has potential applications in scientific research. Its specificity and ability to selectively target specific pathways make it a valuable tool for investigating the role of various biochemical and physiological pathways in disease states. Further research is needed to fully understand the potential of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide in various fields of study.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves several steps that require specialized equipment and expertise. The first step involves the synthesis of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}, which is then coupled with N-[4-(piperidin-1-ylsulfonyl)phenyl]acetic acid. The resulting product is then purified using column chromatography to obtain pure 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide. The synthesis of 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex process that requires careful attention to detail and quality control to ensure the purity of the final product.

Scientific Research Applications

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been shown to have potential applications in scientific research. It has been used in studies investigating the role of various biochemical and physiological pathways in disease states. For example, 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has been used to study the role of the p38 mitogen-activated protein kinase (MAPK) pathway in the development of cancer. 2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has also been used to investigate the role of the renin-angiotensin system in cardiovascular disease.

properties

Product Name

2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Molecular Formula

C27H30ClN3O6S2

Molecular Weight

592.1 g/mol

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C27H30ClN3O6S2/c1-2-37-24-12-10-23(11-13-24)31(39(35,36)26-14-6-21(28)7-15-26)20-27(32)29-22-8-16-25(17-9-22)38(33,34)30-18-4-3-5-19-30/h6-17H,2-5,18-20H2,1H3,(H,29,32)

InChI Key

NLQCVPPCZZHTFV-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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